The synthesis of C.I. Acid Red 114 likely involves a diazotization coupling reaction. This process involves diazotizing a primary aromatic amine with sodium nitrite (NaNO2) in acidic conditions, followed by coupling it with a second aromatic compound containing an activating group like a phenol.
The specific reaction for Acid Red 114 synthesis is not available, but a general example is shown below:
Ar-NH2 + NaNO2 + HCl -> Ar-N=N-Cl (diazonium salt)
Ar-N=N-Cl + Ar’-OH -> Ar-N=N-Ar’ + HCl (coupling reaction)
[Ar and Ar’ represent aromatic groups]
The decomposition of C.I. Acid Red 114 likely occurs under extreme conditions like high temperatures. The specific products of decomposition are unknown but could include toxic aromatic amines and oxides of nitrogen and sulfur.
C.I. Acid Red 114 primarily functions as a coloring agent. It lacks documented biological activity or specific mechanisms of action within living systems.
Azo dyes, including C.I. Acid Red 114, can pose some safety concerns:
As an acid dye, C.I. Acid Red 114 has been used in research to investigate dyeing properties on various fabrics, particularly wool, silk, and polyamide fibers. These studies evaluate factors like colorfastness, wash resistance, and dyeing techniques for this specific dye on textiles.
Due to its presence in textile industry effluents, C.I. Acid Red 114 is sometimes used as a marker dye in wastewater analysis studies. Researchers can track the dye's movement through wastewater treatment processes to assess treatment efficiency for colored pollutants.
Some research suggests potential applications of C.I. Acid Red 114 in specific diagnostic tests. However, due to safety concerns, its use in diagnostics is very limited and safer alternatives are preferred [].
C.I. Acid Red 114 has been identified as a potential carcinogen (Group 2B by IARC), indicating that it may be carcinogenic to humans based on sufficient evidence in animal studies. It has shown mutagenic properties in bacterial assays but did not induce significant genetic mutations in higher organisms like Drosophila melanogaster or mammalian cells . The compound has been linked to toxic effects in various biological systems, including reduced body weight and hypocellularity of bone marrow in rats exposed to high doses .
The synthesis of C.I. Acid Red 114 involves several steps:
C.I. Acid Red 114 is widely utilized in various industries:
Studies have indicated that C.I. Acid Red 114 interacts with biological systems in complex ways:
C.I. Acid Red 114 shares structural characteristics with several other azo dyes. Here are some similar compounds along with their unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
C.I. Acid Red 1 | C.I. 16035 | Used primarily for dyeing textiles; less toxic than Acid Red 114. |
C.I. Acid Orange 7 | C.I. 15510 | Known for its bright orange color; used in food coloring (with restrictions). |
C.I. Direct Blue 71 | C.I. 24260 | Water-soluble; used extensively in paper and textile industries; less hazardous than Acid Red 114. |
C.I. Acid Red 114 is unique among these compounds due to its specific structure involving multiple sulfonic acid groups which enhance its solubility and reactivity compared to others like C.I. Acid Red 1 or C.I. Direct Blue 71 .
Health Hazard